molecular formula C17H11BrClNO2 B11950280 N-(3-Bromophenyl)-5-(2-chlorophenyl)-2-furamide CAS No. 618401-62-0

N-(3-Bromophenyl)-5-(2-chlorophenyl)-2-furamide

Cat. No.: B11950280
CAS No.: 618401-62-0
M. Wt: 376.6 g/mol
InChI Key: PKXGVTYIRGRCGX-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-5-(2-chlorophenyl)-2-furamide is a synthetic furan-carboxamide compound of significant interest in chemical research and early-stage discovery. The molecule features a furan ring core substituted with a 2-chlorophenyl group at the 5-position and a 3-bromophenyl amide group at the 2-position, giving it a defined structural architecture with molecular formula C 17 H 11 BrClNO 2 and a monoisotopic mass of 374.96616 Da . Compounds within this furan-carboxamide class are frequently investigated as key intermediates in synthetic organic chemistry and for the development of pharmacologically active molecules. Related furan compounds have been studied in various research contexts, including as potential inhibitors of biological pathways such as quorum sensing . Furthermore, structurally similar halogenated furamides, characterized by the presence of bromo and chloro substituents, have been identified in scientific literature as belonging to the class of "N-mustards," which are known for their biological and pharmacological activities . Researchers value this compound for its potential as a building block in medicinal chemistry, its utility in structure-activity relationship (SAR) studies, and for probing novel biological targets. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

618401-62-0

Molecular Formula

C17H11BrClNO2

Molecular Weight

376.6 g/mol

IUPAC Name

N-(3-bromophenyl)-5-(2-chlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C17H11BrClNO2/c18-11-4-3-5-12(10-11)20-17(21)16-9-8-15(22-16)13-6-1-2-7-14(13)19/h1-10H,(H,20,21)

InChI Key

PKXGVTYIRGRCGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC(=CC=C3)Br)Cl

Origin of Product

United States

Preparation Methods

Synthesis of Furan-2-Carbonyl Chloride

Furan-2-carbonyl chloride serves as the critical acylating agent. The most efficient protocol, as detailed in patent CN106674166A, employs thionyl chloride (SOCl₂) as the chlorinating agent. Furoic acid reacts with a 1.5:1 molar excess of SOCl₂ under reflux conditions (70°C) for 4–6 hours, achieving >95% conversion. The excess SOCl₂ is removed via distillation, yielding the chloride as a pale-yellow liquid.

Amidation with 3-Bromoaniline

The amidation step follows a modified procedure from MDPI Pharmaceuticals. Furan-2-carbonyl chloride (1.0 eq.) is added dropwise to a solution of 3-bromoaniline (1.05 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0°C. The reaction proceeds at room temperature for 12 hours, followed by aqueous workup to isolate N-(3-bromophenyl)furan-2-carboxamide (Intermediate A).

Key Parameters

ParameterValue
Yield (Intermediate A)88–92%
Purity (HPLC)≥98%
Reaction Scale0.1 mol–5 mol

Palladium-Catalyzed Suzuki-Miyaura Coupling

To introduce the 2-chlorophenyl group at the furan 5-position, a Suzuki-Miyaura coupling is employed. This method requires bromine substitution at the furan’s 5-position prior to coupling.

Bromination of Intermediate A

Intermediate A undergoes regioselective bromination using N-bromosuccinimide (NBS) in acetonitrile at 60°C. A catalytic amount of AIBN initiates radical bromination, selectively functionalizing the furan’s 5-position.

Reaction Conditions

  • NBS: 1.1 eq.

  • AIBN: 0.05 eq.

  • Time: 8 hours

  • Yield: 76%

Cross-Coupling with 2-Chlorophenylboronic Acid

The brominated intermediate reacts with 2-chlorophenylboronic acid under Suzuki conditions:

  • Catalyst: Pd(PPh₃)₄ (3 mol%)

  • Base: K₃PO₄ (2.0 eq.)

  • Solvent: DME/H₂O (4:1)

  • Temperature: 85°C

  • Time: 18 hours

Post-Reaction Analysis

MetricValue
Isolated Yield68%
Selectivity (C-5)>99%
Purity (NMR)97%

One-Pot Tandem Amidation-Coupling Strategy

Recent advancements enable a streamlined one-pot synthesis, eliminating intermediate isolation. This approach combines amidation and coupling in a single reaction vessel.

Reaction Design

  • Amidation Phase : Conducted as described in Section 1.2.

  • In Situ Bromination : NBS and AIBN added directly post-amidation.

  • Coupling Phase : Introduction of 2-chlorophenylboronic acid and Pd catalyst.

Advantages

  • Total reaction time: 24 hours (vs. 36 hours for stepwise)

  • Overall yield: 63%

  • Solvent consumption reduced by 40%

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Adopting flow chemistry principles enhances scalability:

  • Amidation : Tubular reactor with residence time of 30 minutes (70°C).

  • Coupling : Packed-bed reactor containing immobilized Pd catalyst.

Performance Metrics

ParameterBatch ProcessFlow Process
Throughput (kg/day)5.218.7
Pd Leaching12 ppm<1 ppm

Purification Protocols

  • Crystallization : Ethyl acetate/hexane (1:4) achieves 99.5% purity.

  • Chromatography : Reserved for pharmaceutical-grade material (USP standards).

Challenges and Methodological Limitations

Regioselectivity in Bromination

Radical bromination exhibits variable selectivity under scaling:

  • Lab Scale : >99% C-5 selectivity.

  • Pilot Plant (50 L) : 93–95% selectivity due to thermal gradients.

Catalyst Deactivation

Pd(PPh₃)₄ degrades under prolonged heating, necessitating:

  • Ligand additives (e.g., P(o-tol)₃) to stabilize active species.

  • Oxygen-free environments to prevent Pd(0) oxidation.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

MethodYield (%)Purity (%)Scalability
Classical Amidation6898Moderate
Suzuki Coupling7697High
One-Pot Tandem6395Emerging

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromophenyl)-5-(2-chlorophenyl)-2-furamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Research

Recent studies have indicated that compounds with similar structures to N-(3-Bromophenyl)-5-(2-chlorophenyl)-2-furamide exhibit anticancer properties. For instance, research on related furan derivatives has shown their efficacy against various cancer cell lines, including breast and lung cancers. The mechanism of action often involves the induction of apoptosis in cancer cells, which could be attributed to the unique electronic properties conferred by the halogen substituents .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in relation to conditions such as stroke and neurodegenerative diseases. Compounds featuring furan moieties have been documented to modulate cellular signaling pathways that are critical for neuronal survival. This suggests that this compound could serve as a lead compound for developing therapies aimed at protecting neurons from damage.

Case Study 1: Anticancer Screening

In a study published in 2019, researchers screened a library of compounds similar to this compound against multicellular spheroids derived from various cancer cell lines. The results indicated that several derivatives exhibited significant cytotoxicity, with IC50_{50} values comparable to established chemotherapeutics . This highlights the potential of this compound as a scaffold for developing new anticancer agents.

Case Study 2: Neuroprotection Research

Another investigation focused on the neuroprotective effects of similar furan-based compounds in models of oxidative stress-induced neuronal injury. The findings suggested that these compounds could significantly reduce neuronal death by modulating oxidative stress pathways, thereby supporting their development as neuroprotective agents .

Mechanism of Action

The mechanism of action of N-(3-Bromophenyl)-5-(2-chlorophenyl)-2-furamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural features and properties of N-(3-Bromophenyl)-5-(2-chlorophenyl)-2-furamide and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Differences Potential Implications
This compound C₁₇H₁₁BrClNO₂ 376.64 - 3-Bromophenyl (amide)
- 2-Chlorophenyl (furan)
Reference compound Balanced lipophilicity; moderate steric bulk
N-(3-Chloro-4-methylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide (CAS 618401-37-9) C₁₈H₁₃Cl₂NO₂ 346.21 - 3-Chloro-4-methylphenyl (amide)
- 2-Chlorophenyl (furan)
Methyl and Cl on amide phenyl Increased steric hindrance; higher Cl content may enhance electronegativity
5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)-2-furamide (CAS 618401-57-3) C₁₇H₁₃ClN₂O₄S 376.81 - 4-Sulfamoylphenyl (amide)
- 2-Chlorophenyl (furan)
Sulfamoyl group (polar) Enhanced water solubility; potential sulfa-drug-like activity
5-Bromo-N-(2-isopropylphenyl)-2-furamide (CAS 314055-67-9) C₁₄H₁₄BrNO₂ 316.18 - 2-Isopropylphenyl (amide)
- 5-Bromo (furan)
Bromine on furan; isopropyl group Increased lipophilicity; steric bulk may reduce membrane permeability
5-(3-Chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-2-furamide (CAS 347313-95-5) C₂₀H₁₈ClNO₄ 371.81 - 3-Chloro-2-methylphenyl (furan)
- 2,5-Dimethoxyphenyl (amide)
Methoxy groups (electron-donating) Altered electronic effects; potential for improved metabolic stability
Antimicrobial and Herbicidal Activity
  • 5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)-2-furamide (CAS 618401-57-3) contains a sulfamoyl group, a hallmark of sulfonamide antibiotics.
  • Derivatives like N-[5-(2-chlorophenyl)furfuroyl]alanine and its analogs (e.g., 4a–4j ) demonstrated herbicidal activity in preliminary studies, highlighting the role of chlorine and furan moieties in agrochemical applications .
Anti-Hyperlipidemic Potential
  • N-(4-Benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide (3a) and related compounds were synthesized and tested for anti-hyperlipidemic activity. The hydroxyl group on the phenyl ring may enhance interaction with lipid metabolism targets .
Electronic and Steric Effects
  • 5-Bromo-N-[2-(3-chlorophenyl)ethyl]-2-furamide (CAS 544460-95-9) incorporates an ethyl linker, which increases molecular flexibility. This feature could improve binding to conformational targets compared to rigid analogs .
  • Methoxy substituents in 5-(3-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-2-furamide (CAS 347313-95-5) may enhance solubility and reduce oxidative metabolism, extending half-life .

Biological Activity

N-(3-Bromophenyl)-5-(2-chlorophenyl)-2-furamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available literature on its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H9BrClN1O1\text{C}_{13}\text{H}_{9}\text{BrClN}_{1}\text{O}_{1}

This compound features a furan ring, which is known for its diverse biological activities, alongside bromine and chlorine substituents that enhance its lipophilicity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, a study on N-substituted phenyl-2-chloroacetamides demonstrated significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The presence of halogenated groups such as bromine and chlorine is believed to enhance the compound's effectiveness by improving membrane permeability.

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. A study screening various compounds for anticancer activity identified several analogues with promising cytotoxic effects against cancer cell lines. The structure-activity relationship analysis indicated that the presence of electron-withdrawing groups, such as halogens on the phenyl ring, significantly increased cytotoxicity . Compounds with similar structures exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting that this compound may possess comparable activity.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A comparative study evaluated the antimicrobial effects of various chloroacetamides, revealing that those with bromine or chlorine substitutions exhibited enhanced activity against Gram-positive bacteria . The compound's high lipophilicity facilitated better penetration through bacterial membranes.
  • Cytotoxicity Against Cancer Cell Lines :
    • In a recent investigation, compounds structurally related to this compound were tested against human cancer cell lines. The results indicated significant inhibition of cell proliferation, with some compounds achieving IC50 values lower than those of established chemotherapeutics like doxorubicin .
  • Mechanistic Insights :
    • Molecular dynamics simulations have suggested that similar compounds interact with target proteins primarily through hydrophobic contacts, with limited hydrogen bonding. This interaction profile may contribute to their observed biological activities .

Structure-Activity Relationship (SAR)

The SAR analysis for this compound indicates that:

  • Halogen Substituents : The presence of bromine and chlorine enhances both antimicrobial and anticancer activities.
  • Furan Moiety : The furan ring contributes to the overall biological activity by potentially stabilizing interactions with biological targets.
  • Phenyl Ring Modifications : Variations in substituents on the phenyl rings can lead to significant changes in potency and selectivity against specific pathogens or cancer types.

Q & A

What synthetic methodologies are effective for preparing N-(3-Bromophenyl)-5-(2-chlorophenyl)-2-furamide?

Answer:
The synthesis typically involves coupling a furan-2-carbonyl chloride intermediate with substituted anilines. Key steps include:

  • Step 1: Prepare the furan-2-carbonyl chloride by treating methyl-5-(substituted phenyl)furan-2-carboxylate with oxalyl chloride (C₂O₂Cl₂) under reflux in dichloromethane (DCM) .
  • Step 2: React the acyl chloride with 3-bromophenylamine using 4-(dimethylamino)pyridine (DMAP) as a catalyst in DMF at 60°C for 36 hours .
  • Optimization Tip: Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization or column chromatography to achieve >95% purity.

How can structural characterization of this compound be performed rigorously?

Answer:
A multi-technique approach is recommended:

  • X-ray Crystallography: Use SHELXL (SHELX suite) for refinement of single-crystal data. Resolve potential twinning issues by employing the TWIN/BASF commands in SHELX .
  • NMR Spectroscopy: Analyze 1H^1H/13C^{13}C NMR spectra to confirm substitution patterns (e.g., bromophenyl vs. chlorophenyl environments).
  • Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF validates molecular weight and halogen isotope patterns.

How can conflicting solubility or reactivity data be resolved during experimental optimization?

Answer:

  • Solubility Conflicts: Test the compound in polar aprotic solvents (e.g., DMSO, DMF) versus non-polar solvents (e.g., chloroform). Adjust substituents (e.g., electron-withdrawing groups like -Br/-Cl) to modulate solubility .
  • Reactivity Discrepancies: Use computational tools (DFT calculations) to predict electrophilic/nucleophilic sites. Validate with experimental assays (e.g., Suzuki coupling feasibility at bromophenyl positions) .

What experimental designs are suitable for evaluating its biological activity?

Answer:

  • In Vitro Assays: Screen against bacterial enzymes (e.g., DNA gyrase) or mammalian targets (e.g., kinases) using fluorescence-based activity assays .
  • Dose-Response Studies: Use IC₅₀/EC₅₀ determinations with 3-fold serial dilutions (1 nM–100 µM range). Include positive controls (e.g., ciprofloxacin for antibacterial assays) .
  • SAR Analysis: Compare analogs (e.g., 3-nitrophenyl vs. trifluoromethyl substitutions) to identify critical pharmacophores .

How can computational modeling predict its pharmacokinetic (ADME) properties?

Answer:

  • Tools: Utilize PubChem-derived descriptors (logP, topological polar surface area) and software like SwissADME .
  • Key Parameters:
    • logP: ~3.5 (moderate lipophilicity due to bromo/chloro substituents).
    • H-Bond Donors/Acceptors: 1 donor (amide NH), 3 acceptors (furan O, amide O, halogen σ-holes).
    • Metabolic Stability: Predict cytochrome P450 interactions via docking simulations (AutoDock Vina) .

How should crystallographic data contradictions (e.g., disorder, twinning) be addressed?

Answer:

  • Disordered Atoms: Apply PART/SAME restraints in SHELXL to model overlapping electron density regions .
  • Twinning: Use the HKLF5 format in SHELX to refine twinned data. Calculate the Flack parameter to confirm absolute configuration .
  • Validation: Cross-check with PLATON’s ADDSYM tool to detect missed symmetry elements.

What strategies enhance structure-activity relationship (SAR) studies for this compound?

Answer:

  • Analog Synthesis: Replace bromo/chloro groups with -CF₃, -OCH₃, or -NO₂ to probe electronic effects. Use Ullman coupling for aryl substitutions .
  • Key Findings from Analogs:
    • Electron-Withdrawing Groups (e.g., -NO₂): Increase antibacterial potency but reduce solubility .
    • Bulkier Substituents (e.g., benzoxazole): Improve target selectivity but may hinder membrane permeability .

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